



Application Note: 1H and 13C NMR Characterization of Vanillic Acid Glucoside

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Compound of Interest		
Compound Name:	Vanillic acid glucoside	
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Abstract

This application note provides a detailed protocol for the 1H and ^{13}C Nuclear Magnetic Resonance (NMR) characterization of vanillic acid 4-O- β -D-glucoside, a phenolic glycoside found in various plant species. The complete spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J), are presented in a clear, tabular format to facilitate structural confirmation and purity assessment. A comprehensive experimental protocol for sample preparation and NMR data acquisition is also provided, along with a workflow diagram generated using Graphviz to illustrate the characterization process. This document serves as a practical guide for researchers in natural product chemistry, pharmacology, and drug development engaged in the isolation and structural elucidation of phenolic compounds.

Introduction

Vanillic acid 4-O- β -D-glucoside is a naturally occurring phenolic compound that has garnered interest for its potential biological activities. Accurate structural characterization is a prerequisite for any further investigation into its pharmacological properties and potential therapeutic applications. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products. This application note outlines the complete 1 H and 13 C NMR spectral data for vanillic acid 4-O- β -D-glucoside and provides a standardized protocol for its analysis.

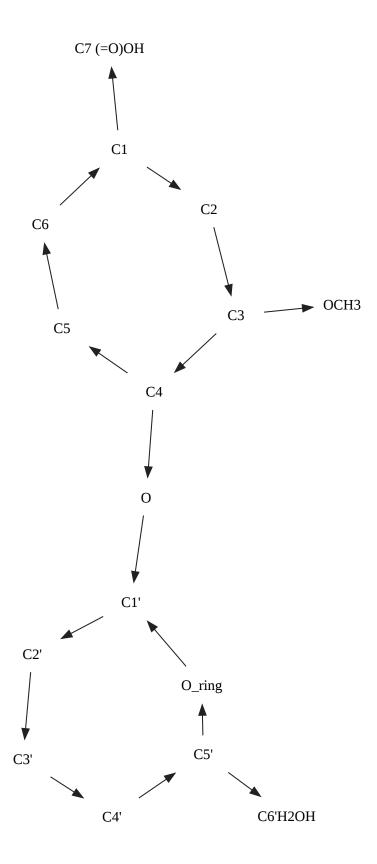


Data Presentation

The 1H and ^{13}C NMR data for vanillic acid 4-O- β -D-glucoside were acquired in deuterated dimethyl sulfoxide (DMSO- d_6) and are summarized in the tables below.[1] The numbering scheme for the atoms is provided in the accompanying chemical structure diagram.

Chemical Structure of Vanillic Acid 4-O-β-D-glucoside





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Caption: Numbering of vanillic acid 4-O- β -D-glucoside.



Table 1: ¹H NMR Spectral Data of Vanillic Acid 4-O-β-D-glucoside (600 MHz, DMSO-d₆)[1]

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	7.60	S	
H-5	7.20	d	8.4
H-6	7.64	d	8.4
3-OCH₃	3.89	S	
H-1'	5.04	d	7.2

Table 2: ¹3C NMR Spectral Data of Vanillic Acid 4-O-β-D-glucoside (150 MHz, CD₃OD)[1]



Carbon Assignment	Chemical Shift (δ, ppm)
C-1	124.67
C-2	112.88
C-3	148.86
C-4	150.41
C-5	114.90
C-6	123.32
C-7 (COOH)	168.18
3-OCH₃	55.21
C-1'	100.49
C-2'	76.85
C-3'	76.40
C-4'	73.32
C-5'	69.80
C-6'	60.99

Experimental Protocols Sample Preparation

- Compound Purity: Ensure the **vanillic acid glucoside** sample is of high purity (>95%), as impurities will complicate spectral interpretation.
- Sample Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
- Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is a common choice for phenolic compounds due to its excellent solubilizing power. Other potential solvents include methanol-d₄ (CD₃OD) or acetone-d₆.



- Dissolution: Vortex the sample until fully dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid sample degradation.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm
 NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

NMR Data Acquisition

- Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion and resolution.
- 1H NMR Parameters (Typical):
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: Approximately 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay (d1): 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Temperature: 298 K.
- ¹³C NMR Parameters (Typical):
 - Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
 - Spectral Width: Approximately 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.



• Number of Scans: 1024-4096, due to the low natural abundance of the ¹³C isotope.

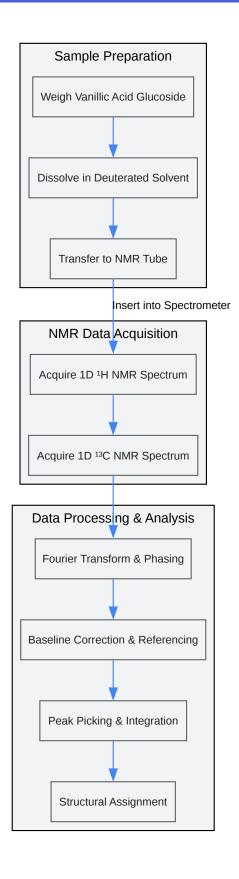
• Temperature: 298 K.

Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
- Phasing and Baseline Correction: Manually phase the transformed spectra and apply a baseline correction to ensure accurate integration and peak picking.
- Chemical Shift Referencing: Calibrate the spectra using the residual solvent peak or the TMS signal.
- Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

Experimental Workflow





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Caption: NMR Characterization Workflow.



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References

- 1. asianpubs.org [asianpubs.org]
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